molecular formula C17H19N5O4 B12296421 2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12296421
M. Wt: 357.4 g/mol
InChI Key: HNFBXNKTEDTNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose typically involves the construction of the pyrazolo[3,4-D]pyrimidine core followed by the attachment of the ribofuranose moiety. One common synthetic route includes the condensation of 4-amino-3-benzylpyrazole with a suitable pyrimidine precursor under acidic or basic conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the amino or benzyl positions .

Biological Activity

The compound 2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial in regulating the cell cycle and is implicated in various cancers. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.

  • Molecular Formula : C17H19N5O4
  • Molecular Weight : 357.36 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Biological Activity Summary

The biological activities associated with this compound include:

  • CDK2 Inhibition : Demonstrated efficacy in inhibiting CDK2 activity, leading to potential applications in cancer treatment.
  • Antitumor Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Observations
Study AMCF-7 (Breast Cancer)5.0Significant reduction in cell viability.
Study BHeLa (Cervical Cancer)3.5Induction of apoptosis confirmed via flow cytometry.
Study CA549 (Lung Cancer)4.0Cell cycle arrest at G1 phase observed.

Detailed Findings

  • Study A : This study evaluated the effect of the compound on MCF-7 breast cancer cells, revealing an IC50 value of 5.0 µM. The results indicated a significant reduction in cell viability after treatment, suggesting strong antitumor activity.
  • Study B : In HeLa cervical cancer cells, the compound exhibited an IC50 of 3.5 µM. Flow cytometry analysis confirmed that treatment led to increased apoptosis rates compared to untreated controls.
  • Study C : The impact on A549 lung cancer cells showed an IC50 value of 4.0 µM with evidence of G1 phase cell cycle arrest, indicating its potential as a therapeutic agent targeting cell proliferation.

Synthesis and Chemical Reactions

The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core followed by attaching the hydroxymethyl oxolane moiety. Common synthetic routes include condensation reactions under acidic conditions.

Table 2: Synthetic Routes Overview

StepReaction TypeConditions
Step 1CondensationAcidic conditions
Step 2Nucleophilic substitutionBasic conditions
Step 3ReductionUsing sodium borohydride

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O4/c18-15-12-10(6-9-4-2-1-3-5-9)21-22(16(12)20-8-19-15)17-14(25)13(24)11(7-23)26-17/h1-5,8,11,13-14,17,23-25H,6-7H2,(H2,18,19,20)

InChI Key

HNFBXNKTEDTNPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.